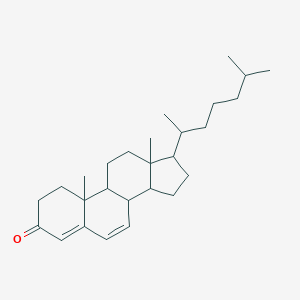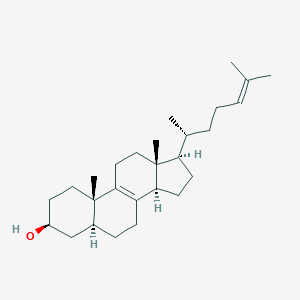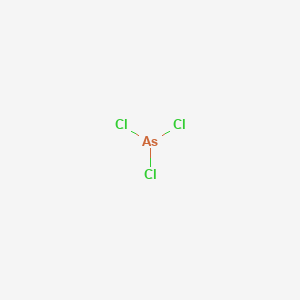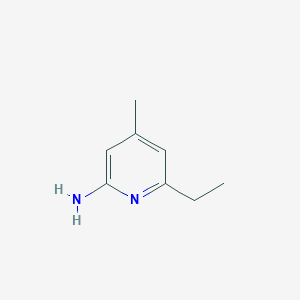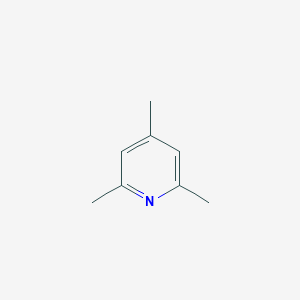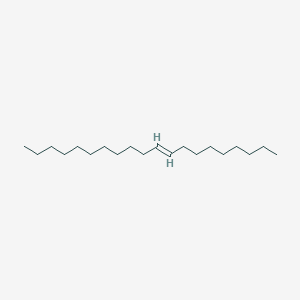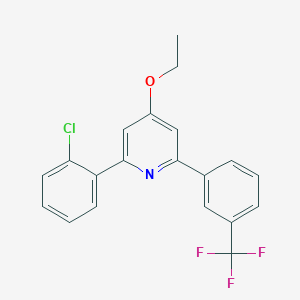
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- is a chemical compound that has been the focus of numerous scientific studies due to its potential applications in various fields. This compound is a member of the pyridine family, which is a class of organic compounds that contain a six-membered aromatic ring with one nitrogen atom. Pyridine derivatives have been used in the synthesis of various drugs, agrochemicals, and other industrial products due to their unique chemical properties.
作用機序
The mechanism of action of pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- is not well understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This may lead to the induction of cell cycle arrest and apoptosis in cancer cells.
生化学的および生理学的効果
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- has been shown to exhibit potent antitumor activity against various cancer cell lines. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may lead to the inhibition of tumor growth. In addition, the compound has been shown to exhibit antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- has several advantages for use in laboratory experiments. The compound is readily available and can be synthesized using various methods. In addition, the compound exhibits potent biological activity, which makes it an attractive candidate for drug development.
However, there are also limitations to the use of pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- in laboratory experiments. The compound is highly toxic and must be handled with care. In addition, the mechanism of action of the compound is not well understood, which makes it difficult to optimize its biological activity.
将来の方向性
There are several future directions for research on pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)-. One area of research is the optimization of the compound's biological activity. This may involve the synthesis of analogs with improved potency and selectivity.
Another area of research is the development of new applications for the compound. Pyridine derivatives have been used in the synthesis of various drugs, agrochemicals, and other industrial products. The compound of interest may have potential applications in these areas as well.
Finally, further research is needed to elucidate the mechanism of action of the compound. This may involve the use of various biochemical and biophysical techniques to study the compound's interactions with its molecular targets.
合成法
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- can be synthesized using various methods. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde or ketone, an amine, and a beta-ketoester. This method has been used to synthesize a wide range of pyridine derivatives, including the compound of interest.
科学的研究の応用
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- has been the focus of numerous scientific studies due to its potential applications in various fields. One area of research has been its use as a ligand in coordination chemistry. Pyridine derivatives have been shown to form stable complexes with various metal ions, which have potential applications in catalysis, sensing, and other areas.
Another area of research has been the use of pyridine derivatives as potential drugs. Pyridine derivatives have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory activities. Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- has been shown to exhibit potent antitumor activity against various cancer cell lines.
特性
CAS番号 |
144320-20-7 |
|---|---|
製品名 |
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- |
分子式 |
C20H15ClF3NO |
分子量 |
377.8 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C20H15ClF3NO/c1-2-26-15-11-18(13-6-5-7-14(10-13)20(22,23)24)25-19(12-15)16-8-3-4-9-17(16)21/h3-12H,2H2,1H3 |
InChIキー |
RSUHBWALPDHLBS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NC(=C1)C2=CC=CC=C2Cl)C3=CC(=CC=C3)C(F)(F)F |
正規SMILES |
CCOC1=CC(=NC(=C1)C2=CC=CC=C2Cl)C3=CC(=CC=C3)C(F)(F)F |
その他のCAS番号 |
144320-20-7 |
同義語 |
2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



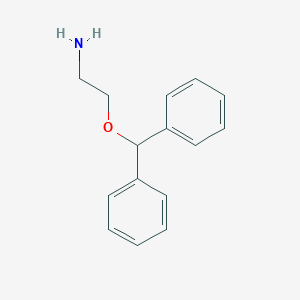
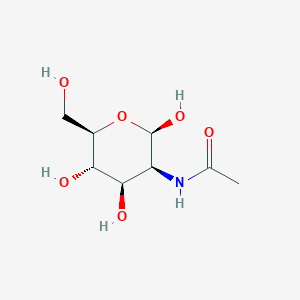
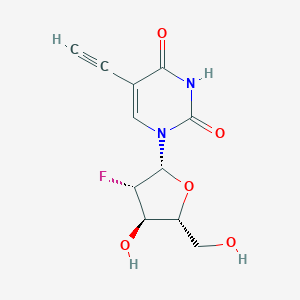
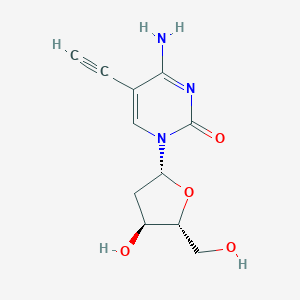
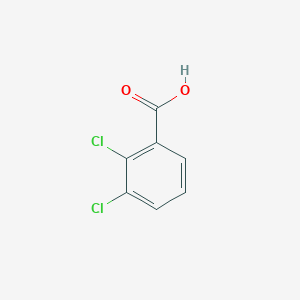
![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)
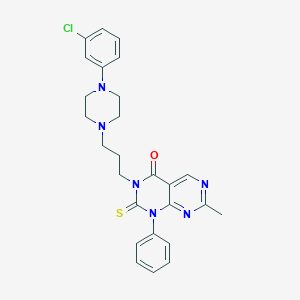
![8-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B116432.png)
